molecular formula C22H33NO B8380755 5-Benzyl-3-dodecylisoxazole

5-Benzyl-3-dodecylisoxazole

Cat. No.: B8380755
M. Wt: 327.5 g/mol
InChI Key: FPXJRHZBYLCMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-3-dodecylisoxazole is a useful research compound. Its molecular formula is C22H33NO and its molecular weight is 327.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

5-benzyl-3-dodecyl-1,2-oxazole

InChI

InChI=1S/C22H33NO/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22(24-23-21)18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3

InChI Key

FPXJRHZBYLCMMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=NOC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-2,4-hexanedione (66.5 g, 0.201 mol), hydroxylamine hydrochloride (27.9 g, 0.402 mol), and 1M sodium hydroxide (201 mL, 0.201 mol) in glacial acetic acid (1.5 L) was stirred at 65° C. under nitrogen for 23 hours. The solution was allowed to cool, and the resulting suspension was filtered off and washed with CH3CO2H--H2O (9:1). The filtercake was washed separately with H2O and dried under house vacuum/air stream to give a white crystalline solid containing the title compound and 5-dodecyl-3-(phenylmethyl)isoxazole; yield 41.8 g (64%); mp 41°-43° C. Additional product was obtained by reheating the CH3CO2H filtrate and washings to 60° C.; adding H2O (150 mL) dropwise until cloudy, and following the previous procedure; yield 15.2 g (23%).
Name
5-dodecyl-3-(phenylmethyl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Two
Quantity
201 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a room temperature, stirred solution of 3-phenyl-1-propyne (54.86 g, 0.4723 mol) and phenyl isocyanate (104 mL, 0.957 mol) in benzene (800 mL) under nitrogen was added dropwise over 30 minutes a solution of 1-nitrotridecane (109.14 g, 0.47583 mol) and triethylamine (6.7 mL, 0.048 mol) in benzene (400 mL), and the mixture was stirred for 1 hour. The mixture was refluxed for 6 hours, allowed to cool, and chilled. The solids were filtered off and the filtrate rotoevaporated to an oil. The oil was chromatographed on silica gel (1.4 kg, 230-400 mesh) using petroleum ether-ether (25:1, 15×1 L), and product fractions rotoevaporated to give an off-white solid; yield 96.1 g (62%), mp 45°-47° C.
Quantity
54.86 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
1-nitrotridecane
Quantity
109.14 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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